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2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol. It is categorized under quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The compound features a quinoline ring system substituted with three methyl groups at the 2, 6, and 8 positions and an ethyl ester functional group attached to the carboxylic acid at the 3 position .
The presence of the quinoline core, a heterocyclic aromatic ring system, makes TMQCEE a potential candidate for drug discovery efforts. Quinolines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
The aromatic nature and functional groups within TMQCEE could render it suitable for investigation in material science applications. For instance, its properties might be explored in the development of organic electronics, liquid crystals, or fluorescent materials.
TMQCEE could serve as a valuable building block or intermediate in organic synthesis. Its functional groups could allow for further chemical transformations, leading to the synthesis of more complex molecules with potential applications in various fields.
Due to its availability from commercial suppliers, TMQCEE could be utilized as a reference standard in analytical chemistry experiments. Its known chemical structure and properties allow for comparison with other synthesized or isolated compounds.
The chemical reactivity of 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester can be characterized by several key reactions:
Research indicates that 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester exhibits notable biological activities:
The synthesis of 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester can be achieved through several methods:
The compound finds utility in various domains:
Interaction studies involving 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester | C15H17NO2 | Different methyl substitution pattern |
| 4-Methylquinoline-3-carboxylic acid ethyl ester | C12H13NO2 | Lacks additional methyl groups |
| 2-Methylquinoline-3-carboxylic acid ethyl ester | C13H15NO2 | Contains only one methyl group at position 2 |
The unique aspect of 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester lies in its specific arrangement of methyl groups on the quinoline ring, which significantly influences its biological activity and chemical reactivity compared to its analogs .
Quinoline, a heterocyclic aromatic compound (C₉H₇N), was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. Its derivatives have since become pivotal in medicinal and industrial chemistry. The compound 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester belongs to the quinoline carboxylate ester subclass, characterized by a benzene ring fused to a pyridine ring with methyl and ester substituents. Quinoline derivatives are classified based on substitution patterns, with this compound falling under the trisubstituted quinoline category due to methyl groups at positions 2, 6, and 8 and an ethyl ester at position 3.
Quinoline derivatives are renowned for their versatility in drug discovery and materials science. The ethyl ester group enhances lipid solubility, making this compound a valuable intermediate for synthesizing bioactive molecules. Its methyl substitutions at positions 2, 6, and 8 influence electronic and steric properties, enabling studies on regioselectivity in electrophilic substitutions.
Comparative analysis with analogous compounds reveals structural and functional diversity:
These variants highlight how substituents modulate physicochemical properties and reactivity.
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester possesses a molecular formula of C₁₅H₁₇NO₂ with a molecular weight of 243.30 grams per mole [1] [2] [3]. The compound is characterized by a quinoline ring system with three methyl substituents at positions 2, 6, and 8, and an ethyl ester functional group at position 3 [1] [2]. The exact mass of the compound is 243.125928785 Daltons, providing precise molecular identification capabilities [4] [2]. The monoisotopic mass, calculated to be 243.125928785 Daltons, confirms the molecular integrity without isotopic variations [4] [2].
The structural composition comprises 18 heavy atoms, contributing to the overall molecular architecture [4] [2]. The compound exhibits no formal charge, indicating a neutral molecular state under standard conditions [4] [2]. The molecular complexity factor of 305 reflects the intricate arrangement of the quinoline ring system with multiple substituents [4] [2]. The covalently-bonded unit count of 1 confirms the compound exists as a single, unified molecular entity [4] [2].
The boiling point of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is reported as 343.6±37.0 degrees Celsius at 760 millimeters of mercury pressure [5] [6]. This elevated boiling point is consistent with the aromatic nature of the quinoline ring system and the presence of multiple methyl substituents that increase molecular weight and intermolecular interactions [5] [6]. The flash point is determined to be 161.6±26.5 degrees Celsius, indicating the temperature at which the compound can produce vapor concentrations sufficient to form an ignitable mixture with air [5] [6].
The melting point data for this compound is not available in the current literature, representing a gap in the thermal characterization of this quinoline derivative [7] [5]. The density of the compound is reported as 1.1±0.1 grams per cubic centimeter, indicating a density slightly greater than water [5] [6]. The refractive index of 1.578 provides insight into the optical properties and molecular polarizability of the compound [5] [6].
The solubility characteristics of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester are significantly influenced by its structural features, particularly the presence of the ethyl ester group at the 3-position. The compound exhibits enhanced solubility in organic solvents due to the ethyl ester functionality, which increases the lipophilic character of the molecule [8]. The presence of three methyl groups at positions 2, 6, and 8 of the quinoline ring contributes to the hydrophobic nature of the compound, affecting its overall solubility profile [8].
The partition coefficient, expressed as log P (XLogP3-AA), is calculated to be 3.5, indicating moderate lipophilicity [4] [9]. This value suggests that the compound has a moderate tendency to partition into lipophilic environments compared to aqueous phases [4] [9]. The topological polar surface area of 39.2 square angstroms reflects the compound's limited polar surface area, which is primarily contributed by the nitrogen atom in the quinoline ring and the oxygen atoms in the ethyl ester group [4] [2].
The compound demonstrates limited water solubility, which is typical for quinoline derivatives with multiple methyl substituents and ester functionality [8]. The hydrogen bond acceptor count of 3 (corresponding to the nitrogen atom and two oxygen atoms in the ester group) and the hydrogen bond donor count of 0 indicate limited hydrogen bonding capacity, further supporting the compound's preference for organic solvents over aqueous media [4] [2].
The stability profile of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is characterized by its classification as a combustible solid with a storage class designation of 11 [10] [11]. The compound exhibits stability under normal storage conditions when kept sealed in dry environments at temperatures between 2-8 degrees Celsius [5]. The Water Hazard Class (WGK) rating of 3 indicates potential environmental concerns regarding water contamination [10] [11].
The primary degradation pathway for this compound involves hydrolysis of the ethyl ester group under acidic or basic conditions, following typical carboxylic acid ester hydrolysis mechanisms [12] [13]. Base-catalyzed hydrolysis proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to the formation of the corresponding carboxylic acid and ethanol [12] [13]. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water molecules [12] [13].
The quinoline ring system demonstrates considerable stability due to its aromatic character and electron delocalization [15]. The three methyl substituents provide steric protection and electron-donating effects that enhance the overall stability of the aromatic system . The compound's vapor pressure of 0.0±0.8 millimeters of mercury at 25 degrees Celsius indicates low volatility, contributing to its stability during storage and handling [5].
The electron distribution in 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is characterized by the delocalized π-electron system within the quinoline ring structure. The quinoline moiety contains 10 π-electrons distributed across the bicyclic aromatic framework, satisfying Hückel's rule for aromaticity (4n+2, where n=2) [16] [17]. The nitrogen atom in the quinoline ring contributes one electron to the π-system while maintaining a lone pair of electrons perpendicular to the aromatic plane [17] [18].
The electron density distribution is significantly influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid ethyl ester group at position 3 [17] [19]. The nitrogen atom withdraws electron density from the aromatic system through both inductive and resonance effects, resulting in an electron-deficient pyridine-like ring [17] [19]. The carboxylic acid ethyl ester group further depletes electron density through its electron-withdrawing carbonyl functionality [17].
The three methyl substituents at positions 2, 6, and 8 act as electron-donating groups through hyperconjugation and inductive effects, partially compensating for the electron-withdrawing effects of the nitrogen and ester groups [17] [19]. This electron donation contributes to the overall stability of the aromatic system and influences the compound's reactivity patterns [17].
The aromatic character of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is primarily derived from the quinoline ring system, which exhibits classic aromatic properties including planarity, cyclic conjugation, and compliance with Hückel's rule [16] [17]. The compound demonstrates aromatic stabilization energy comparable to other quinoline derivatives, with a reported resonance energy of approximately 222 kilojoules per mole for the quinoline moiety [20].
The aromatic π-electron system encompasses both the benzene and pyridine rings within the quinoline framework, creating a delocalized molecular orbital system containing 10 π-electrons [16] [17]. This delocalization results in enhanced molecular stability and characteristic aromatic reactivity patterns, including preference for electrophilic substitution reactions over addition reactions [16] [20].
The presence of the ethyl ester group and methyl substituents does not significantly disrupt the aromatic character of the quinoline ring system, as these groups do not participate directly in the π-electron delocalization [16] [17]. The compound maintains its aromatic properties while exhibiting modified electronic properties due to the substituent effects [19] [21]. The aromatic nature is further supported by the compound's bond lengths and nuclear magnetic resonance chemical shifts, which are consistent with aromatic systems [20] [21].